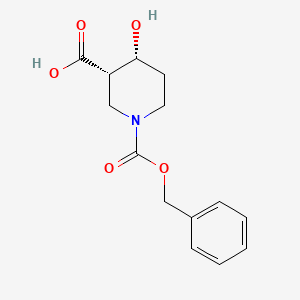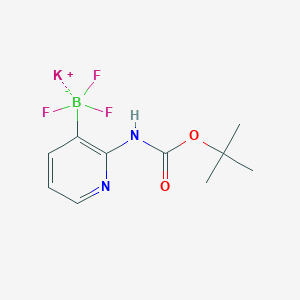
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl-protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate typically involves the reaction of a pyridine derivative with a boron reagent. One common method includes the use of potassium trifluoroborate salts in the presence of a tert-butoxycarbonyl-protected amino group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoroborate group.
Coupling Reactions: It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while substitution reactions may yield various substituted pyridine derivatives .
科学研究应用
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective reactions with amino groups.
Industry: The compound is used in the production of advanced materials and specialty chemicals
作用机制
The mechanism of action of Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate involves its reactivity with various nucleophiles and electrophiles. The trifluoroborate group can act as a nucleophile in substitution reactions, while the tert-butoxycarbonyl-protected amino group can undergo deprotection to reveal a reactive amine. These reactive sites enable the compound to participate in a wide range of chemical transformations .
相似化合物的比较
Similar Compounds
- Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate
- Potassium (2-((tert-butoxycarbonyl)amino)phenyl)trifluoroborate
Uniqueness
Potassium (2-((tert-butoxycarbonyl)amino)pyridin-3-yl)trifluoroborate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the reactivity of the pyridine ring is advantageous .
属性
分子式 |
C10H13BF3KN2O2 |
|---|---|
分子量 |
300.13 g/mol |
IUPAC 名称 |
potassium;trifluoro-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boranuide |
InChI |
InChI=1S/C10H13BF3N2O2.K/c1-10(2,3)18-9(17)16-8-7(11(12,13)14)5-4-6-15-8;/h4-6H,1-3H3,(H,15,16,17);/q-1;+1 |
InChI 键 |
TWKGBTUFEABGKZ-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


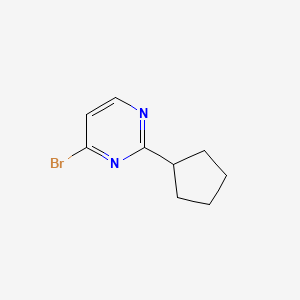
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
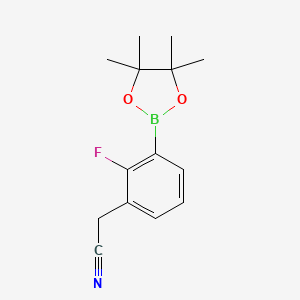


![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

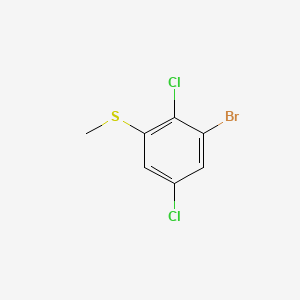

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
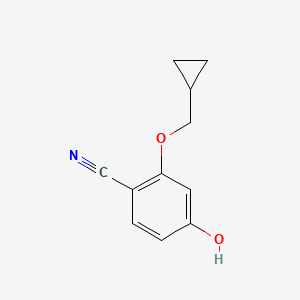
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
